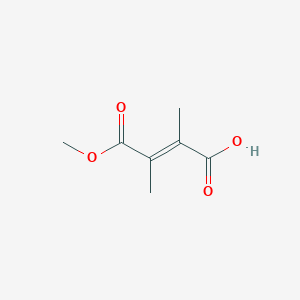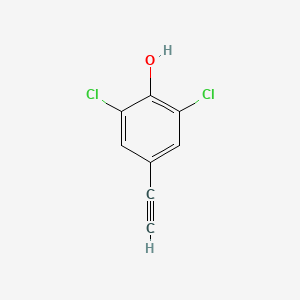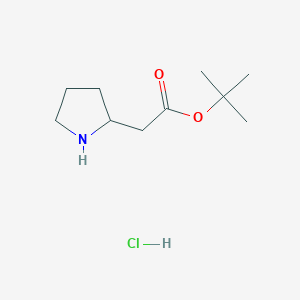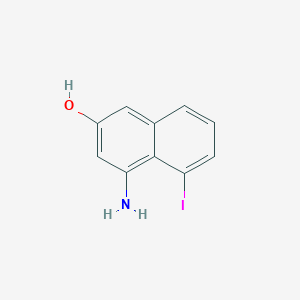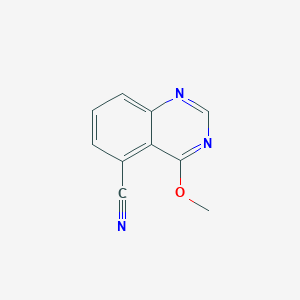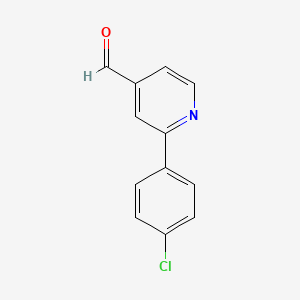
2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)isonicotinaldehyde is an organic compound with the molecular formula C12H7Cl2NO It is a derivative of isonicotinaldehyde, where a 4-chlorophenyl group is attached to the second position of the isonicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde typically involves the condensation of 4-chlorobenzaldehyde with isonicotinic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: 2-(4-Chlorophenyl)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-chlorophenyl)isonicotinic acid.
Reduction: Formation of 2-(4-chlorophenyl)isonicotinalcohol or 2-(4-chlorophenyl)isonicotinamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
類似化合物との比較
- 2-(4-Bromophenyl)isonicotinaldehyde
- 2-(4-Methylphenyl)isonicotinaldehyde
- 2-(4-Nitrophenyl)isonicotinaldehyde
Comparison: 2-(4-Chlorophenyl)isonicotinaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological activities.
特性
分子式 |
C12H8ClNO |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
2-(4-chlorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H |
InChIキー |
BIZRLHIOSYNWCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)

![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
